

Application Notes and Protocols for SW-100 Administration in Mice

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Compound of Interest		
Compound Name:	SW-100	
Cat. No.:	B611082	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of **SW-100**, a potent and selective histone deacetylase 6 (HDAC6) inhibitor, in mouse models. The information compiled here is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of **SW-100**.

Introduction to SW-100

SW-100 is a brain-penetrable small molecule that selectively inhibits HDAC6 with an IC50 of 2.3 nM, demonstrating over 1,000-fold selectivity against other HDAC isoforms.[1][2][3] Its mechanism of action involves the inhibition of the α -tubulin deacetylase domain of HDAC6, leading to an increase in acetylated α -tubulin levels without affecting histone acetylation.[4] This selective activity makes **SW-100** a valuable tool for investigating the role of HDAC6 in various physiological and pathological processes, particularly in neurological disorders. Preclinical studies have shown that **SW-100** can ameliorate memory and learning impairments in a mouse model of Fragile X syndrome.[3][4]

Data Presentation Pharmacokinetic Parameters of SW-100 in Mice

The following table summarizes the available pharmacokinetic data for **SW-100** following a single intraperitoneal (IP) injection in C57BL/6 mice.



Parameter	Value	Conditions
Dose	20 mg/kg	Single Intraperitoneal (IP) injection
Brain Concentration (1 hr)	141.8 ± 52.3 ng/mL	-
Plasma Concentration (1 hr)	58.2 ± 24.9 ng/mL	-
Brain/Plasma Ratio (1 hr)	2.44	-
Brain Concentration (4 hr)	11.5 ± 0.30 ng/mL	-
Plasma Concentration (4 hr)	2.52 ± 0.13 ng/mL	-
Brain/Plasma Ratio (4 hr)	4.54	-

Data sourced from a study in C57BL/6 male mice.[4]

In Vitro ADMET Profile of SW-100

The following table outlines the in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of **SW-100**.



Parameter	Assay	Result
Metabolic Stability	Human Liver Microsomal Stability (t½)	23 min
Mouse Liver Microsomal Stability (t½)	23 min	
Human Hepatocyte Stability (t½)	30 min	
Mouse Hepatocyte Stability (t½)	10 min	_
hERG Inhibition	HEK293 cells (IC50)	12.23 μΜ
CYP Inhibition (% @ 10 μM)	CYP1A2	20.53%
CYP2C9	18.84%	
CYP2C19	83.21%	_
CYP2D6	2.51%	
CYP3A4	-0.63%	_
Mutagenicity	Ames Test (TA98, TA100, TA1535, TA1537, WP2 uvrA)	Negative

Data from in vitro assays.[4]

Experimental Protocols Intraperitoneal (IP) Administration of SW-100

This protocol describes the preparation and intraperitoneal injection of **SW-100** in mice.

Materials:

- SW-100 powder
- Vehicle (e.g., 10% DMSO + 90% (20% SBE-β-CD in Saline) OR 5% DMSO + 5% Tween 80
 + 40% PEG300 + 50% ddH2O OR 10% DMSO + 90% Corn oil)



- Sterile 1.5 mL microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Sterile insulin syringes with 28-30G needles
- 70% ethanol
- Appropriate mouse strain (e.g., C57BL/6)

Procedure:

- Animal Preparation:
 - Acclimatize mice to the housing conditions for at least one week before the experiment.
 - Weigh each mouse on the day of injection to calculate the precise volume to be administered.
- SW-100 Formulation:
 - Stock Solution: Prepare a stock solution of SW-100 in 100% DMSO (e.g., 20.8 mg/mL).[2]
 SW-100 is soluble in DMSO at ≥ 125 mg/mL.[3]
 - Working Solution (Example with SBE-β-CD):
 - To prepare a 2.08 mg/mL working solution, add 100 μL of the 20.8 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in sterile saline.[2]
 - Vortex thoroughly to ensure a clear and homogenous solution. Gentle warming or sonication can aid dissolution.
 - Working Solution (Example with PEG300/Tween-80):
 - To prepare a 2.08 mg/mL working solution, add 100 μL of the 20.8 mg/mL DMSO stock to 400 μL of PEG300 and mix. Add 50 μL of Tween-80 and mix, then add 450 μL of



saline.[2] Vortex until clear.

- Working Solution (Example with Corn Oil):
 - To prepare a 2.08 mg/mL working solution, add 100 μL of the 20.8 mg/mL DMSO stock to 900 μL of corn oil.[2] Vortex thoroughly.
- Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity.
 The choice of vehicle may depend on the experimental requirements and the solubility of
 SW-100 at the desired concentration.
- Dosing Calculation:
 - The recommended dose for efficacy studies is 20 mg/kg.[3][4]
 - Calculate the injection volume based on the mouse's body weight and the concentration of the working solution. For a 20g mouse and a 2 mg/mL solution, the volume would be 200 μL.
- Intraperitoneal Injection:
 - Restrain the mouse firmly but gently, ensuring the abdomen is accessible.
 - Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.
 - Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
 - Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
 - Slowly inject the calculated volume of the SW-100 formulation.
 - Withdraw the needle and return the mouse to its cage.
 - Monitor the animal for any adverse reactions post-injection.

Oral Administration of SW-100 (General Guidance)



While a specific protocol for oral administration of **SW-100** is not detailed in the available literature, a dose-range finding study in mouse chow has been proposed.[4] The following provides general guidance for preparing medicated chow.

Materials:

- SW-100 powder
- Standard powdered mouse chow
- A suitable vehicle for initial dissolution if needed (e.g., a small amount of oil)
- Mixer (e.g., a V-blender or a planetary mixer)

Procedure:

- Dose Calculation:
 - Determine the target daily dose of SW-100 (in mg/kg).
 - Estimate the average daily food consumption of the mice (typically 3-5 g for an adult mouse).
 - Calculate the required concentration of SW-100 in the chow (mg of SW-100 per kg of chow).
- Preparation of Medicated Chow:
 - Accurately weigh the required amount of SW-100.
 - To ensure homogenous distribution, first, mix the SW-100 with a small portion of the powdered chow. A small amount of a palatable oil can be used to help the drug adhere to the chow particles.
 - Gradually add the remaining chow in geometric proportions, mixing thoroughly at each step.



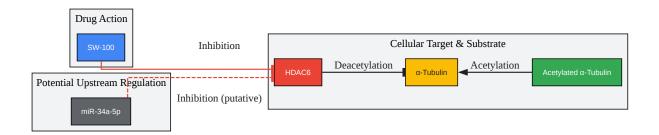
- Once prepared, the medicated chow can be provided to the mice as their sole food source.
- · Monitoring:
 - Monitor food consumption daily to ensure the mice are receiving the intended dose.
 - Monitor the body weight and overall health of the animals throughout the study.

Signaling Pathway and Experimental Workflow Diagrams

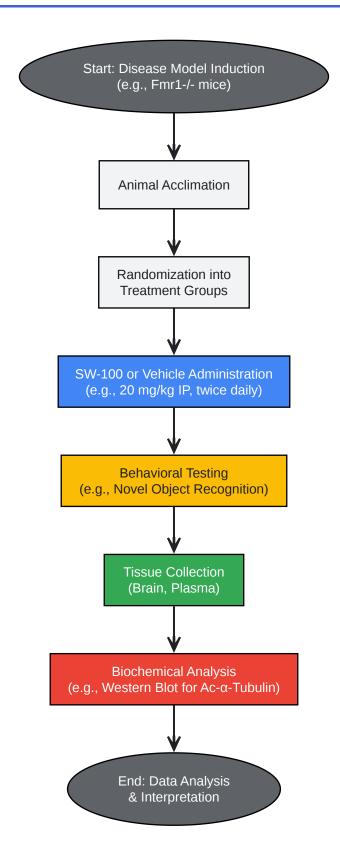
Proposed Signaling Pathway of SW-100

The primary mechanism of **SW-100** is the inhibition of HDAC6, which leads to an increase in the acetylation of its substrate, α -tubulin. In the context of spinal cord injury, it has been suggested that **SW-100** may act through the miR-34a-5p/HDAC6 pathway.[5]









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